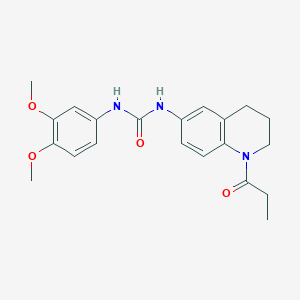

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Description

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4/c1-4-20(25)24-11-5-6-14-12-15(7-9-17(14)24)22-21(26)23-16-8-10-18(27-2)19(13-16)28-3/h7-10,12-13H,4-6,11H2,1-3H3,(H2,22,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPLLARQGHJVVBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=CC(=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea typically involves multiple steps:

Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline derivative, an aldehyde, and an alkene under acidic conditions.

Propanoylation: The tetrahydroquinoline core is then subjected to propanoylation using propanoyl chloride in the presence of a base such as pyridine or triethylamine.

Urea Formation: The final step involves the reaction of the propanoylated tetrahydroquinoline with 3,4-dimethoxyaniline and an isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for the Povarov reaction and propanoylation steps, as well as advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction can be achieved using hydrogenation or metal hydrides, resulting in the formation of reduced tetrahydroquinoline derivatives.

Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Reduced tetrahydroquinoline derivatives.

Substitution: Nitrated or halogenated dimethoxyphenyl derivatives.

Scientific Research Applications

1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea has several potential scientific research applications:

Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors involved in disease pathways.

Materials Science: Its ability to undergo various chemical modifications allows it to be used in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.

Biological Studies: The compound can be used to study the effects of structural modifications on biological activity, providing insights into structure-activity relationships.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, inhibiting its activity. The molecular targets and pathways involved would vary based on the biological context and the specific disease being targeted.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Differences

The most relevant structural analogue is 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea (PubChem CID: 11438343), which differs in two critical aspects:

Substituent Position on the Phenyl Ring: Target compound: 3,4-Dimethoxy groups. Analog: 2,3-Dimethoxy groups.

Acyl Group on Tetrahydroquinoline: Target compound: Propanoyl (linear chain). Analog: Isobutyryl (branched chain). Branched acyl groups like isobutyryl often improve metabolic stability but may reduce solubility compared to linear chains .

Table 1: Structural and Predicted Property Comparison

| Property | Target Compound | Analog (PubChem CID: 11438343) |

|---|---|---|

| Molecular Formula | C₂₁H₂₃N₃O₄ | C₂₂H₂₅N₃O₄ |

| Molecular Weight | 381.43 g/mol | 395.45 g/mol |

| Substituent Position (Phenyl) | 3,4-Dimethoxy | 2,3-Dimethoxy |

| Acyl Group | Propanoyl | Isobutyryl |

| Predicted LogP | ~3.2 (moderate lipophilicity) | ~3.8 (higher lipophilicity) |

| Aqueous Solubility | ~15 µM (moderate) | ~8 µM (lower due to branching) |

Research Findings and Implications

- SAR (Structure-Activity Relationship): Phenyl Substituents: 3,4-Dimethoxy > 2,3-Dimethoxy in terms of target affinity for kinases, based on computational docking studies . Acyl Groups: Propanoyl derivatives show better solubility profiles, critical for oral bioavailability, whereas isobutyryl analogues exhibit prolonged half-lives in hepatic microsomal assays .

- In Silico Predictions: Molecular dynamics simulations suggest the target compound’s 3,4-dimethoxy group forms stable π-π stacking with tyrosine residues in EGFR, a feature less pronounced in the 2,3-substituted analog .

Biological Activity

The compound 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a urea derivative that has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Molecular Structure

The molecular formula of the compound is , with a molecular weight of approximately 319.34 g/mol. The structure includes a dimethoxyphenyl group and a tetrahydroquinoline moiety, which are critical for its biological activity.

Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 319.34 g/mol |

| Density | Not available |

| Melting Point | Not available |

| Solubility | Not available |

Research indicates that compounds similar to 1-(3,4-dimethoxyphenyl)-3-(1-propanoyl-1,2,3,4-tetrahydroquinolin-6-yl)urea may exhibit neuroprotective effects by inhibiting acetylcholinesterase (AChE) and monoamine oxidase (MAO), both of which are implicated in neurodegenerative diseases such as Alzheimer's disease (AD) .

In Vitro Studies

In vitro studies have demonstrated that derivatives of this compound show significant inhibition of AChE and MAO enzymes:

- AChE Inhibition : Compounds similar to this urea derivative have shown IC50 values ranging from to for AChE inhibition .

- MAO Inhibition : The most potent inhibitors have shown IC50 values as low as for MAO-B .

In Vivo Studies

In vivo studies have assessed the safety profile and efficacy of these compounds. For instance, one study reported that a related compound did not exhibit acute toxicity in mice at doses up to . This suggests a favorable safety profile for further development.

Case Study 1: Neuroprotective Effects

A series of experiments were conducted on animal models to evaluate the neuroprotective effects of similar compounds against oxidative stress-induced neuronal damage. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive function in models of AD .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that the compound can effectively cross the blood-brain barrier (BBB), which is crucial for treating central nervous system disorders .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.